Product packaging for 1-pentyl-1H-imidazol-2-amine(Cat. No.:)

1-pentyl-1H-imidazol-2-amine

Cat. No.: B13218517
M. Wt: 153.22 g/mol
InChI Key: BZGNBEDZZHYWHI-UHFFFAOYSA-N
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Description

1-Pentyl-1H-imidazol-2-amine is a chemical compound of significant interest in immunology and medicinal chemistry research. It belongs to a class of 1-alkyl-1H-imidazol-2-amines that have been identified as a novel, alternate chemotype with pure Toll-like receptor 8 (TLR8)-selective agonistic activities . TLR8 agonists are potent inducers of T helper 1-polarizing cytokine production, positioning them as promising candidate adjuvants for next-generation vaccines, particularly for populations with challenged immune systems such as the very young and the elderly . The compound serves as a key scaffold for investigating TLR8 signaling pathways. Researchers value this chemotype because it can evoke strong proinflammatory cytokine and Type II interferon responses in human peripheral blood mononuclear cells (PBMCs) without attendant CD69 upregulation in natural lymphocytic subsets . Beyond immunology, the 2-amino-1H-imidazole core is a valuable building block in drug discovery. This structure is found in synthetic marine sponge alkaloid analogues and demonstrates a broad range of biological activities . Compounds based on this core have shown potent, tumor cell-specific cytotoxic effects in preclinical studies, including inducing apoptosis in triple-negative breast cancer and human lung adenocarcinoma cell lines, making them potential candidates for anticancer agent development . The imidazole ring itself is a five-membered heterocyclic moiety known for its amphoteric nature and excellent solubility in water and other polar solvents, which can positively influence the pharmacokinetic parameters of derivative compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3 B13218517 1-pentyl-1H-imidazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-pentylimidazol-2-amine

InChI

InChI=1S/C8H15N3/c1-2-3-4-6-11-7-5-10-8(11)9/h5,7H,2-4,6H2,1H3,(H2,9,10)

InChI Key

BZGNBEDZZHYWHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CN=C1N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes to 1-pentyl-1H-imidazol-2-amine and Related Analogs

Traditional methods for the synthesis of 2-aminoimidazoles have laid a crucial foundation for accessing these valuable compounds. These approaches primarily involve the construction of the imidazole (B134444) ring through cyclization reactions and subsequent functionalization to introduce desired substituents.

Cyclization Reactions for the Construction of Imidazole Ring Systems

The construction of the 2-aminoimidazole core is central to the synthesis of this compound. Classical and modern cyclization strategies are employed to create this heterocyclic system.

One of the most conventional methods involves the condensation reaction of α-haloketones with guanidine (B92328) derivatives. mdpi.comnih.gov This approach, while effective, often requires the use of volatile and toxic organic solvents and inert atmospheric conditions. A more recent advancement in this area is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.org This method is advantageous as it forms both a carbon-nitrogen and a carbon-carbon bond during the annulation step, allowing for rapid construction of diverse 2-aminoimidazole products. nih.govacs.org

Another significant strategy is the metal-catalyzed hydroamination of acyclic, terminally substituted N-propargyl guanidines. nih.gov Furthermore, the reaction of primary N-propargylamines with carbodiimides presents a viable route to 2-aminoimidazoles. rsc.org The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Strategy Reactants Key Features Reference
Condensation Reactionα-Haloketones, Guanidine derivativesClassical method, often requires inert atmosphere mdpi.comnih.gov
Pd-Catalyzed CarboaminationN-Propargyl guanidines, Aryl triflatesForms C-N and C-C bonds in one step, allows for diversification nih.govacs.org
Metal-Catalyzed HydroaminationAcyclic N-Propargyl guanidinesModern approach for substituted 2-aminoimidazoles nih.gov
Reaction with CarbodiimidesPrimary N-Propargylamines, CarbodiimidesAlternative route to the 2-aminoimidazole core rsc.org

Functionalization and Derivatization Strategies on the Imidazole Core

Once the 2-aminoimidazole nucleus is formed, further functionalization can be carried out to synthesize specific analogs like this compound. Direct N-alkylation of the imidazole ring is a common strategy to introduce substituents at the N1 position. For the synthesis of the target compound, this would involve the reaction of a suitable 2-aminoimidazole precursor with a pentyl halide or an equivalent electrophile.

Derivatization can also occur at other positions of the imidazole ring or on the amino group, allowing for the creation of a diverse library of compounds for various applications. These functionalization reactions are crucial for fine-tuning the properties of the final molecule.

Novel and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of 2-aminoimidazoles. These novel approaches aim to minimize waste, avoid hazardous reagents, and utilize renewable resources.

Metal-Free and Organocatalytic Approaches in 2-Aminoimidazole Synthesis

The development of metal-free synthetic routes is a significant step towards more sustainable chemical processes. A notable example is the base-mediated deaminative coupling of benzylamines and nitriles, which provides a transition-metal-free pathway to substituted imidazoles. rsc.org Organocatalysis has also emerged as a powerful tool in organic synthesis, and its application to the synthesis of 2-aminoimidazoles is an active area of investigation. mdpi.com These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts.

Utilization of Sustainable and Green Reaction Media (e.g., Deep Eutectic Solvents)

The use of green and sustainable reaction media is a key aspect of environmentally conscious synthesis. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have gained significant attention as alternatives to conventional volatile organic compounds (VOCs). researchgate.netsciencepg.comthieme-connect.comrsc.org

Several studies have demonstrated the successful synthesis of 2-aminoimidazoles in DESs such as those formed from choline (B1196258) chloride with urea (B33335) or glycerol (B35011). mdpi.comnih.gov These reactions often proceed in high yields and with significantly reduced reaction times compared to traditional solvents. mdpi.comnih.gov The use of DESs not only provides a greener reaction environment but can also simplify the work-up procedure and allow for the recycling of the solvent system. mdpi.comresearchgate.net

Green Synthetic Approach Key Features Examples of Reaction Media/Catalysts Reference
Metal-Free SynthesisAvoids transition metal catalystsBase-mediated deaminative coupling rsc.org
OrganocatalysisUtilizes small organic molecules as catalystsEmerging applications in 2-AI synthesis mdpi.com
Deep Eutectic SolventsGreen, renewable, and often biodegradable reaction mediaCholine chloride/urea, Choline chloride/glycerol mdpi.comnih.gov

Multicomponent Reaction Strategies for Structural Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govfrontiersin.org These reactions are highly efficient and atom-economical, making them ideal for generating diverse libraries of compounds for drug discovery and other applications.

The synthesis of imidazole derivatives, including 2-aminoimidazoles, has been a fertile ground for the application of MCRs. researchgate.net For instance, the Debus-Radziszewski reaction, a classical MCR for imidazole synthesis, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. researchgate.net Modern variations of this and other MCRs are being developed to access a wide range of structurally diverse imidazole-containing molecules. nih.govdurham.ac.uk The use of MCRs provides a rapid and efficient means to explore the chemical space around the this compound scaffold.

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. Methodologies aimed at enhancing yield focus on manipulating conditions such as catalyst systems, solvent choice, temperature, and reactant stoichiometry. Research into the synthesis of analogous 2-aminoimidazoles provides a framework for understanding the key variables that can be fine-tuned to maximize the output of the target compound.

Detailed studies on similar structures, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, offer valuable insights into effective optimization strategies. The synthesis, often proceeding via a cyclization reaction, is sensitive to multiple factors that collectively dictate the reaction's efficiency and the purity of the resulting product.

Key areas of optimization include:

Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. Solvents ranging from polar aprotic, like Dimethylformamide (DMF), to greener alternatives like deep eutectic solvents (DESs) have been explored. For instance, the use of a choline chloride-urea deep eutectic solvent has been shown to decrease reaction times for 2-aminoimidazole synthesis from 10-12 hours in traditional organic solvents to 4-6 hours. mdpi.com

Temperature Control: Reaction temperature is a critical parameter. While some cyclization reactions proceed at room temperature, others require heating to achieve optimal yields. In the synthesis of a 1-methyl-4-phenyl substituted 2-aminoimidazole, for example, adjusting the temperature was a key step in the optimization process. researchgate.net

Catalyst and Ligand Systems: For syntheses involving cross-coupling reactions, such as palladium-catalyzed carboaminations, the choice of the palladium source and the phosphine (B1218219) ligand is crucial. nih.govacs.org Different ligands can dramatically affect the yield of the 2-aminoimidazole product.

Stoichiometry of Reactants: The molar ratio of the starting materials can be adjusted to drive the reaction towards completion and minimize side products. Optimization studies often involve varying the equivalents of the amine and the cyclizing agent to find the ideal balance for maximum conversion. researchgate.net

Systematic investigation into these parameters allows for the development of a robust and high-yielding synthetic protocol for this compound. The findings from related compounds serve as a strong predictive model for these optimizations.

Research Findings on Reaction Parameter Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of a representative 2-aminoimidazole, highlighting the impact of varying parameters on the final yield. While this data is for an analogous compound, the principles are directly applicable to the synthesis of this compound.

EntryReactant A (equiv.)Reactant B (equiv.)SolventTemperature (°C)Time (h)Yield (%)
11.01.0DMFRoom Temp.1245
21.01.5DMFRoom Temp.1255
31.02.0DMFRoom Temp.1262
41.02.0Acetonitrile80858
51.02.0THF651052
61.02.0DMF80575
71.02.5DMF80573

Table based on optimization data for an analogous 2-aminoimidazole synthesis. researchgate.net

The data clearly indicates that both the stoichiometry of the reactants and the combination of solvent and temperature play a pivotal role in maximizing the yield. An increase in the equivalent of one reactant initially improves the yield, but further increases may not be beneficial. The most significant yield enhancement was observed when adjusting the solvent and increasing the temperature, which substantially reduced the required reaction time. researchgate.net

Further yield enhancement can be achieved by exploring novel synthetic methodologies. For example, palladium-catalyzed carboamination reactions have been employed for the synthesis of substituted 2-aminoimidazoles, generating both a C-N and a C-C bond in the annulation step. nih.govnih.gov Optimization of such a system would involve screening various palladium sources (e.g., Pd(OAc)₂) and ligands, with studies showing that Buchwald-type biarylphosphines can be effective. nih.govacs.org

Additionally, greener approaches using deep eutectic solvents (DESs) composed of choline chloride and glycerol or urea have proven effective in not only increasing reaction rates but also simplifying work-up procedures, potentially leading to higher isolated yields and a more environmentally benign process. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-pentyl-1H-imidazol-2-amine.

High-Resolution ¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the pentyl chain and the imidazole (B134444) ring. For a related compound, 1-pentyl-1H-benzo[d]imidazol-2-amine, the ¹H NMR spectrum in DMSO-d₆ shows specific chemical shifts and coupling patterns. acs.org The protons on the pentyl group typically appear in the upfield region. The terminal methyl group (CH₃) protons resonate as a triplet, while the methylene (B1212753) (CH₂) groups exhibit multiplets due to coupling with adjacent protons. acs.org Protons attached to the imidazole ring and the amine group are observed further downfield. acs.org

For instance, in a similar structure, 1-pentyl-1H-naphtho[2,3-d]imidazol-2-amine, the pentyl chain protons show the following signals in DMSO: a triplet for the terminal methyl group at approximately 0.85 ppm, multiplets for the internal methylene groups between 1.27 and 1.75 ppm, and a triplet for the methylene group attached to the nitrogen at around 4.05 ppm. acs.org The amine (NH₂) protons typically appear as a broad singlet. acs.org The chemical shifts of aromatic protons are influenced by the electronic environment and neighboring substituents. ucl.ac.uk

Table 1: Representative ¹H NMR Data for a Related Pentyl-Substituted Heterocycle

Functional Group Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
CH₃ (pentyl) 0.84 t 7.0
(CH₂)₂ (pentyl) 1.20-1.34 m -
CH₂ (pentyl, adjacent to N) 1.57-1.66 m -
N-CH₂ (pentyl) 3.94 t 7.2
NH₂ 6.35 s -
Imidazole/Benzene Ring Protons 6.85-7.11 m -

Data is for 1-pentyl-1H-benzo[d]imidazol-2-amine in DMSO-d₆. acs.org

¹³C NMR Spectroscopic Assignments and Correlation Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In 1-pentyl-1H-benzo[d]imidazol-2-amine, the carbon atoms of the pentyl chain resonate at higher field strengths (lower ppm values) compared to the aromatic carbons of the benzimidazole (B57391) ring system. acs.org The terminal methyl carbon appears at the highest field, followed by the other methylene carbons of the pentyl chain. acs.orgoregonstate.edu The carbon atom attached to the nitrogen (N-CH₂) is shifted further downfield due to the electronegativity of the nitrogen atom. acs.org The carbons of the imidazole ring appear at lower field strengths, with the C2 carbon bearing the amino group showing a characteristic chemical shift. acs.orgoregonstate.edu

Table 2: ¹³C NMR Data for 1-pentyl-1H-benzo[d]imidazol-2-amine

Carbon Atom Chemical Shift (δ) in ppm
C2 (C-NH₂) 154.81
Aromatic Carbons 107.44 - 142.80
N-CH₂ (pentyl) 41.34
CH₂ (pentyl) 28.30
CH₂ (pentyl) 28.18
CH₂ (pentyl) 21.94
CH₃ (pentyl) 13.95

Data obtained in DMSO-d₆. acs.org

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. walisongo.ac.idyoutube.com For the pentyl group, COSY would show correlations between the protons of adjacent methylene groups, confirming the linear chain structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. walisongo.ac.idyoutube.com This allows for the direct assignment of each carbon signal to its attached proton(s). For example, the triplet at ~3.94 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~41.34 ppm in the ¹³C NMR spectrum, confirming this as the N-CH₂ group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. walisongo.ac.idyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the N-CH₂ group would show an HMBC correlation to the C2 and C5 (or C4) carbons of the imidazole ring, confirming the attachment of the pentyl group to the N1 position. researchgate.netscience.gov

Conformational Analysis via Advanced NMR Techniques

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide insights into the spatial proximity of protons and thus the preferred conformation of the molecule in solution. acs.orgacs.org For flexible molecules like this compound, these experiments can reveal information about the orientation of the pentyl chain relative to the imidazole ring. copernicus.orgresearchgate.netresearchgate.net The presence of distinct signals in the NMR spectrum can sometimes indicate hindered rotation around single bonds, leading to different stable conformers. acs.org

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scispace.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. researchgate.net For a related compound, 1-pentyl-1H-benzo[d]imidazol-2-amine, the calculated mass for the protonated molecule [M+H]⁺ is 204.1495, with the found value being 204.1544. acs.org This high degree of accuracy helps to confirm the chemical formula C₁₂H₁₇N₃. acs.org

The fragmentation pattern observed in the mass spectrum provides further structural information. For aliphatic amines, a common fragmentation is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.orgmsu.edu The presence of an odd molecular weight for a compound containing C, H, and O often indicates the presence of an odd number of nitrogen atoms, a principle known as the nitrogen rule. whitman.edu

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. High-resolution mass spectrometry, in particular, offers increased selectivity and mass accuracy, which is crucial for identifying novel compounds. scispace.com In the analysis of this compound, MS/MS provides detailed information about the connectivity of the molecule.

The process begins with the ionization of the molecule, typically forming a protonated molecule [M+H]⁺ in the mass spectrometer. For this compound (molecular formula C₈H₁₅N₃), the exact mass of this precursor ion would be calculated. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for this compound would include:

Alpha-Cleavage: A characteristic fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. For the N-pentyl group, this would result in the loss of a butyl radical (•C₄H₉), leading to a resonance-stabilized cation.

Loss of the Alkyl Chain: Cleavage of the bond between the imidazole ring and the pentyl group's first methylene (CH₂) can occur.

Ring Fragmentation: The imidazole ring itself can undergo cleavage, leading to smaller, characteristic fragment ions.

Analysis of the masses of these product ions allows for the reconstruction of the original structure, confirming the presence of both the pentyl group and the 2-aminoimidazole core. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

m/z (mass-to-charge ratio) Proposed Fragment Fragmentation Pathway
154.1344[C₈H₁₅N₃+H]⁺Precursor Ion (Protonated Molecule)
97.0664[C₄H₉N₂]⁺Loss of pentyl side-chain
84.0816[C₃H₆N₃]⁺Cleavage within the pentyl chain
83.0738[C₃H₅N₃]⁺Imidazole core fragment

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, alkyl chain, and imidazole ring components. libretexts.org

Primary amines are typically identified by a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org These two bands arise from the symmetric and asymmetric stretching vibrations of the -NH₂ group. wpmucdn.com Additionally, an N-H bending (scissoring) vibration is expected to appear near 1600 cm⁻¹. wpmucdn.com

The pentyl group will be evident from the C-H stretching vibrations of its methylene (-CH₂-) and methyl (-CH₃) groups, which typically appear just below 3000 cm⁻¹. C-H bending vibrations for the alkyl chain would be observed in the 1470-1365 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
3450 - 3350N-H Asymmetric StretchPrimary Amine (-NH₂)Medium
3350 - 3250N-H Symmetric StretchPrimary Amine (-NH₂)Medium
2960 - 2850C-H StretchPentyl Group (CH₂, CH₃)Strong
1650 - 1580N-H Bend (Scissor)Primary Amine (-NH₂)Variable
1620 - 1520C=N and C=C StretchImidazole RingMedium-Strong
1470 - 1365C-H BendPentyl Group (CH₂, CH₃)Medium
1350 - 1250C-N StretchImidazole Ring / AmineMedium-Strong

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal significant intermolecular hydrogen bonding. researchgate.net The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the sp²-hybridized nitrogen atom within the imidazole ring (at the 3-position) is an effective hydrogen bond acceptor. This would likely lead to the formation of robust N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

The flexible pentyl chain would likely adopt a low-energy, extended conformation, and its orientation would be influenced by crystal packing forces and weak van der Waals interactions. The crystallographic data, summarized in a table, would include the crystal system, space group, and unit cell dimensions, which together define the fundamental repeating unit of the crystal. mdpi.comresearchgate.net

Table 3: Representative Crystallographic Data for an Imidazole Derivative

Parameter Description Example Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal structure.P2₁/c
a (Å)Unit cell dimension along the x-axis.11.793
b (Å)Unit cell dimension along the y-axis.14.300
c (Å)Unit cell dimension along the z-axis.8.444
β (°)Angle of the unit cell.106.24
V (ų)Volume of the unit cell.1367.3
ZNumber of molecules per unit cell.4
Hydrogen BondsKey intermolecular interactions observed.N-H···N

Note: The values presented are representative for a related heterocyclic compound and serve as an illustration of the data obtained from an X-ray crystallographic study. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of a molecule. DFT methods, such as those employing the B3LYP functional, are widely used to accurately predict molecular geometries, electronic properties, and spectroscopic features. irjweb.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. For 1-pentyl-1H-imidazol-2-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comwuxibiology.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com

While specific DFT calculations for this compound are not widely published, data from related imidazole (B134444) compounds can provide valuable context. The introduction of alkyl groups like the pentyl chain typically acts as an electron-donating group, which can influence the HOMO-LUMO gap.

Table 1: Illustrative HOMO, LUMO, and Energy Gap Data for Related Imidazole Compounds This table presents typical values for parent imidazole structures to illustrate the concept. The values for this compound would require specific calculation.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Imidazole (IM)-6.10-0.355.75
2-Methylimidazole (MIM)-5.95-0.285.67
Benzimidazole (B57391) (BIM)-5.62-0.684.94
Data derived from studies on related imidazole derivatives. researchgate.net

Following geometry optimization, computational vibrational frequency analysis can be performed to predict a molecule's infrared (IR) spectrum. This analysis calculates the normal modes of vibration, which correspond to the absorption peaks in an IR spectrum. researchgate.net This predictive capability is invaluable for interpreting experimental spectroscopic data and confirming the presence of specific functional groups.

For this compound, the predicted spectrum would exhibit characteristic bands for its primary amine (-NH2), imidazole ring, and pentyl chain moieties.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3400-3250Medium (two bands)
Primary Amine (R-NH₂)N-H Bend (scissoring)1650-1580Medium to strong
Primary Amine (R-NH₂)N-H Wag910-665Strong, broad
Alkyl C-HC-H Stretch2960-2850Strong
Imidazole RingC=N Stretch~1550Medium
Aliphatic AmineC-N Stretch1250-1020Weak to medium
Data based on established IR spectroscopy correlation tables for amines and heterocyclic compounds. orgchemboulder.comnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By simulating the molecule in a relevant environment, such as a water box, MD provides detailed insights into its conformational flexibility, stability, and intermolecular interactions. semanticscholar.org

For this compound, an MD simulation would track the trajectory of each atom over a period of nanoseconds. Analysis of this trajectory would reveal:

Conformational Sampling: The flexible pentyl chain can adopt numerous conformations. MD simulations can identify the most populated and energetically favorable shapes the molecule assumes in solution.

Solvent Interactions: The simulation would show how the amine and imidazole groups form hydrogen bonds with surrounding water molecules, influencing the molecule's solubility and orientation at interfaces.

Studies on similar molecules, such as imidazole-derived inhibitors, have successfully used MD simulations to confirm the stability of specific binding modes within protein targets. semanticscholar.org

Molecular Docking and Virtual Screening Approaches for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (a ligand) to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery, as it helps to identify potential biological targets and estimate the binding affinity of a compound. nih.gov

Derivatives of this compound, specifically 1-alkyl-1H-benzimidazol-2-amines, have been investigated as agonists for Toll-Like Receptor 8 (TLR8), a protein involved in the immune response. nih.govacs.org In such studies, docking simulations using software like Glide are performed. acs.org The process involves:

Preparing the 3D structures of the ligand (e.g., this compound) and the protein target.

Defining a binding site on the protein.

Computationally placing the ligand into the binding site in many possible orientations and conformations.

Scoring each pose based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions) to identify the most likely binding mode. acs.org

Table 3: Illustrative Data from a Hypothetical Molecular Docking Study This table shows representative data based on docking studies of similar compounds against known targets.

Target ProteinLigandDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Toll-Like Receptor 8 (TLR8)This compound-8.5His35, Asp543, Phe405
Dihydrofolate Reductase (DHFR)This compound-7.2Ile50, Leu54, Ser49
Docking scores and interacting residues are for illustrative purposes, based on studies of related benzimidazole derivatives. nih.govacs.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By applying DFT calculations, researchers can map the potential energy surface of a reaction, identifying the structures of transition states and intermediates. yorku.ca This allows for the calculation of activation energies, which helps in understanding reaction kinetics and predicting the most favorable reaction pathway.

The synthesis of this compound could potentially proceed through several routes, such as the Buchwald-Hartwig amination or direct N-alkylation of 2-aminoimidazole. yorku.ca Computational modeling could be used to:

Identify the rate-limiting step: The transition state with the highest energy corresponds to the bottleneck of the reaction, and understanding its structure can suggest ways to optimize reaction conditions.

Analyze substituent effects: Modeling can predict how changing the alkyl chain length or adding other functional groups would impact the reaction's feasibility and rate.

For instance, in palladium-catalyzed C-N cross-coupling reactions, computational studies have been used to propose the active catalytic species and explain how the choice of ligand and base influences the reaction outcome. yorku.ca

Biological Activities and Structure Activity Relationship Sar Investigations in Vitro/in Silico

Modulation of Toll-Like Receptor (TLR) Activity

The 2-aminoimidazole scaffold has been a subject of investigation for its immunomodulatory properties, particularly its interaction with Toll-like receptors (TLRs). Activation of human TLR8, which is expressed in myeloid dendritic cells and monocytes, triggers a cytokine profile that promotes the development of Type 1 helper T cells, making TLR8 agonists potential candidates for vaccine adjuvants. acs.orgnih.gov

Research into part-structures of the related 2-aminobenzimidazole (B67599) scaffold sought to identify the minimal structural components necessary to maintain TLR8 agonistic activity. acs.orgnih.gov This led to the investigation of simpler 2-aminoimidazoles. While 1-pentyl-1H-imidazol-2-amine itself was identified as a foundational structure, its hydrochloride salt was found to possess TLR8 activity with an EC50 value of 28.40 μM. nih.gov

Further studies focused on substituted versions to enhance potency and specificity. Notably, the introduction of a phenyl group at the 4-position of the imidazole (B134444) ring, resulting in 1-pentyl-4-phenyl-1H-imidazol-2-amine, led to a compound that retained specific TLR8 agonistic activity. acs.orgnih.govresearchgate.netnih.gov This compound was identified as the smallest fragment of the benzimidazole (B57391) core that could retain this activity. nih.gov However, it exhibited markedly attenuated proinflammatory properties in ex vivo human blood models. acs.orgnih.govku.edu In contrast, other substitutions, such as a 4-(2-(benzyloxy)phenyl) group, transformed the molecule into a pan-TLR inhibitor. acs.orgresearchgate.netku.edu

CompoundTargetActivityEC₅₀ (µM)Assay System
This compound HClTLR8Agonist28.40Not specified
1-pentyl-4-phenyl-1H-imidazol-2-amineTLR8AgonistData not specifiedHEK-Blue hTLR8 cells

To understand the molecular basis of its activity, the crystal structure of 1-pentyl-4-phenyl-1H-imidazol-2-amine bound to the TLR8 ectodomain was determined. acs.orgnih.govnih.gov The analysis revealed binding interactions that are characteristic of other known TLR8 agonists. acs.orgnih.govnih.govku.edu

The binding of small-molecule agonists like the 2-aminoimidazole derivatives occurs within a pocket of the TLR8 homodimer. Key interactions for related imidazoquinoline agonists involve hydrophobic interactions with the substituent at the 2-position and three crucial hydrogen bonds with residues Asp543 and Thr574 in the TLR8 binding site. nih.gov Additionally, π-stacking between the aromatic portion of the ligand and a phenylalanine residue (Phe405) is a common feature. nih.govcore.ac.uk The crystal structure of 1-pentyl-4-phenyl-1H-imidazol-2-amine confirmed that it engages in these common binding patterns, validating its role as a TLR8 agonist. acs.orgnih.gov

Structure-activity relationship (SAR) studies have been crucial in elucidating the features of the 2-aminoimidazole scaffold that govern its interaction with TLRs. These investigations have explored modifications to both the N-1 alkyl chain and substituents on the imidazole core.

The length of the alkyl chain at the N-1 position is a critical determinant of activity. In related imidazoquinoline scaffolds, TLR8 activation is sensitive to the C2 alkyl chain length, with optimal activity often observed with a pentyl group. nih.gov This highlights the importance of the N-1 pentyl chain on this compound for engaging a hydrophobic pocket within the TLR8 receptor. nih.gov

Substitutions on the imidazole ring profoundly influence whether the compound acts as an agonist or an antagonist. The unsubstituted this compound serves as a basic scaffold with moderate TLR8 agonism. nih.gov

4-Phenyl Substitution : Adding a phenyl group at the C4-position (1-pentyl-4-phenyl-1H-imidazol-2-amine) maintains TLR8-specific agonism. acs.orgnih.govnih.gov

4,5-Diphenyl Substitution : Further substitution to create a 4,5-biphenyl derivative was also explored to understand the impact of additional steric bulk and hydrophobicity. nih.gov

4-(2-(Benzyloxy)phenyl) Substitution : Introducing a benzyloxyphenyl group at the C4-position, as seen in 4-(2-(benzyloxy)phenyl)-1-pentyl-1H-imidazol-2-amine, completely alters the compound's activity profile, converting it into an inhibitor of TLR signaling in various reporter cell lines. acs.orgnih.govku.edu This demonstrates that specific substitutions can pivot the molecule's function from agonism to antagonism.

These SAR studies underscore that while the 1-pentyl-2-aminoimidazole core is the minimal requirement for TLR8 activity, modifications at the C4 and C5 positions are key to modulating the potency and functional outcome (agonism vs. antagonism) of the interaction. acs.orgnih.gov

Enzyme Inhibition Studies (e.g., Cyclin-Dependent Kinase 2 (CDK2), Carbonic Anhydrase)

While the imidazole scaffold is present in numerous compounds investigated as enzyme inhibitors, specific data on the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2) or Carbonic Anhydrase (CA) is not prominent in the reviewed literature. However, the activities of related imidazole-containing molecules provide a basis for potential interactions.

Cyclin-Dependent Kinase 2 (CDK2): The imidazole ring is a core component of various potent CDK2 inhibitors. nih.govnih.gov For instance, novel series of imidazo[4,5-c]pyridine-based compounds have been synthesized and evaluated, with some exhibiting excellent CDK2 inhibitory activity with IC₅₀ values in the nanomolar range. nih.govresearchgate.net Similarly, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones and imidazole-4-N-acetamide derivatives have shown submicromolar inhibition of CDK2/cyclin E activity. nih.govmdpi.com These studies establish the imidazole moiety as a valid pharmacophore for CDK2 inhibition, though direct testing of this compound has not been reported. nih.govnih.gov

Compound ClassEnzyme TargetObserved ActivityPotency Range (IC₅₀/Kᵢ)
Imidazo[4,5‐c]pyridine derivativesCDK2Inhibition21 nM - <1 µM
Imidazo[1,2-c]pyrimidin-5(6H)-one derivativesCDK2/cyclin EInhibitionSubmicromolar to micromolar
Imidazole-4-N-acetamide derivativesCDK2/cyclin EInhibitionSubmicromolar
Triaryl imidazole-benzene sulfonamideshCA IX & XIISelective InhibitionMicromolar range
4-Phenyl-imidazol-2(3H)-one derivativeshCA IX & XIISelective InhibitionNanomolar range

CDK2: Molecular docking and dynamic studies on active imidazole-based inhibitors have provided insights into their binding mechanisms. For potent imidazo[4,5-c]pyridine inhibitors, key interactions within the ATP-binding pocket of CDK2 include hydrogen bonds with hinge region residues like Leu83. nih.govresearchgate.net For other imidazole pyrimidine (B1678525) derivatives, hydrogen bonding with active site residues such as Lys33, Glu51, and Asp145 is considered essential for inhibitory activity. dergipark.org.tr These computational models suggest that the nitrogen atoms of the imidazole ring can act as crucial hydrogen bond acceptors or donors, anchoring the inhibitor within the active site.

Carbonic Anhydrase: For imidazole-based CA inhibitors, docking studies show that the heterocyclic scaffold promotes selective interactions with residues unique to different CA isoforms, while a zinc-binding group (like a sulfonamide) coordinates with the active site zinc ion. mdpi.com In the case of CA activators like histamine, crystallographic studies show that the imidazole nitrogen atoms form hydrogen bonds with active site residues such as Asn62, His64, and Gln92. acs.org Computational modeling for potential inhibitors like this compound would be necessary to predict its binding mode and whether it is likely to act as an inhibitor or an activator.

In Vitro Antimicrobial Activity

The imidazole moiety is a core component of numerous antimicrobial agents. smolecule.commdpi.com Studies on various imidazole derivatives suggest that the nature of the substituent at the N-1 position, such as the pentyl group, can significantly influence the antimicrobial spectrum and potency.

While specific MIC values for this compound are not extensively documented, research on related structures provides a basis for its expected activity. The antibacterial efficacy of imidazole and imidazolium (B1220033) salts is known to be highly dependent on their lipophilicity, which can be modulated by the introduction of different hydrophobic substituents, such as alkyl chains, on the nitrogen atoms of the imidazole ring. mdpi.com Generally, an increase in alkyl chain length on the imidazole ring is associated with enhanced antibacterial action. researchgate.net

For instance, studies on a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, which share the 1-pentyl substitution, have demonstrated antibacterial effects. The compound 2-(4-Methoxyphenyl)-1-pentyl-1H-benzo[d]imidazole (a benzimidazole analogue of the target compound) exhibited inhibitory activity against various bacterial strains. acs.org Another study on imidazole and imidazolium salts derived from amino acids showed that compounds with longer alkyl chains possessed greater activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com Complex hybrids incorporating the imidazole ring have also shown potent activity against strains like E. coli, P. aeruginosa, S. aureus, and K. pneumoniae. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of a Related N-Pentyl Benzimidazole Derivative

The imidazole nucleus is famously a cornerstone of many antifungal drugs, such as fluconazole. nih.govnih.gov Investigations into derivatives related to this compound suggest potential activity against clinically relevant fungal pathogens.

In a study evaluating N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the pentyl-substituted analogue, 2-(4-Methoxyphenyl)-1-pentyl-1H-benzo[d]imidazole, demonstrated moderate antifungal activity against both Candida albicans and Aspergillus niger, with a reported MIC value of 64 μg/mL for both strains. acs.org Other research on different series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives also confirmed potent activity against various Candida species, with some enantiomers being significantly more active than the reference drug fluconazole. nih.gov These findings highlight that the 1-alkyl imidazole scaffold is a promising template for developing antifungal agents.

Table 2: In Vitro Antifungal Activity of a Related N-Pentyl Benzimidazole Derivative

In Vitro Antiplatelet Aggregation Activity

There is limited information in the reviewed scientific literature regarding the specific in vitro antiplatelet aggregation activity of this compound. However, the broader benzimidazole chemical class has been explored for this therapeutic effect. Studies on new 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones showed that several derivatives possessed good inhibitory properties against platelet aggregation induced by ADP and collagen. nih.gov Similarly, other benzimidazole derivatives containing a sterically hindered phenolic group also exhibited pronounced antiplatelet activity in vitro. semanticscholar.org These findings suggest that the imidazole-benzimidazole scaffold is of interest for developing antiplatelet agents, though direct activity of this compound remains to be determined.

In Vitro Cytotoxicity and Cell Cycle Modulation in Research Cell Lines

The anticancer potential of imidazole-containing compounds is an area of active research, with many derivatives reported to exhibit cytotoxicity against various cancer cell lines and to modulate cell cycle progression. nih.gov Specific data for this compound is not available, but structure-activity relationship (SAR) studies of related compounds offer valuable predictions.

Research on a group of imidazole-pyridine based scaffolds indicated a favorable reduction in the IC50 value (increased potency) with an increase in the alkyl chain length at the N1 position of the imidazole ring. researchgate.net This suggests that the pentyl group in this compound could contribute to cytotoxic activity. For example, the related compound 2-(1-methyl-1H-pyrrol-2-yl)-1-pentyl-4,5-diphenyl-1H-imidazole demonstrated a remarkable ability to reduce the viability of AGS (gastric cancer) cells. researchgate.net

A common mechanism of action for cytotoxic imidazole derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase. nih.govresearchgate.net For instance, certain imidazole-containing compounds have been shown to interfere with the colchicine (B1669291) binding sites of tubulin, inhibiting microtubule assembly and inducing apoptosis. nih.gov Flow cytometric analysis of various imidazole conjugates has confirmed their ability to cause cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death. nih.gov While these results are for more complex imidazole structures, they point to a potential mechanism for this compound, should it prove to be cytotoxic.

Table 3: List of Compounds Mentioned

Advanced Applications in Chemical Sciences

Application as Versatile Building Blocks in Complex Organic Synthesis

Imidazole (B134444) derivatives are widely regarded as versatile building blocks in organic synthesis due to the reactivity of the heterocyclic ring and the ability to introduce a wide array of functional groups. mdpi.com They serve as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. nih.gov The structure of 1-pentyl-1H-imidazol-2-amine, featuring a primary amino group and a lipophilic pentyl chain, suggests its potential utility in constructing more elaborate molecular architectures. The amino group can be readily functionalized, for instance, through acylation, alkylation, or Schiff base formation, to build larger molecules.

Despite this potential, the scientific literature lacks specific examples where this compound has been explicitly used as a starting material or intermediate in the synthesis of complex target molecules. General synthetic methods for creating functionalized imidazoles are well-documented, but the subsequent use of this particular compound as a building block is not described in available research. mdpi.com

Integration into Novel Functional Materials and Polymer Design

The incorporation of imidazole units into polymers and other materials can impart desirable properties such as thermal stability, conductivity, and catalytic activity. The imidazole ring is a key component in certain ionic liquids and polymer electrolytes. The N-pentyl group in this compound would enhance its solubility in organic media and could influence the morphology and physical properties of resulting materials.

A review of the literature on functional materials and polymer design did not uncover any studies that specifically report the integration of this compound into such systems. While there is broad interest in imidazole-containing materials, research has focused on other derivatives, such as vinyl-substituted imidazoles for polymerization. Consequently, there are no detailed research findings or data tables to present regarding its application in this area.

Development of Analytical Methods for Detection and Quantification in Research Matrices

The development of robust analytical methods is crucial for studying the behavior of chemical compounds in various environments. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are commonly employed for the detection and quantification of small organic molecules like substituted imidazoles. The development of such a method for this compound would involve optimizing parameters like the stationary phase, mobile phase composition, and detector settings to achieve adequate separation, sensitivity, and specificity.

A search for established analytical protocols specifically designed for this compound did not yield any dedicated methods for its detection or quantification in research matrices. While analytical methods for other designer drugs containing a 1-pentyl-indazole or benzimidazole (B57391) structure have been reported, these are not directly applicable to the target compound. researchgate.net Therefore, no established analytical methods or associated data, such as limits of detection or quantification, can be provided.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Highly Functionalized Derivatives

Future synthetic research will be crucial for unlocking the full potential of the 1-pentyl-1H-imidazol-2-amine scaffold. The development of novel, efficient, and diverse synthetic methodologies will enable the creation of extensive compound libraries, which are essential for systematic structure-activity relationship (SAR) studies.

Key opportunities lie in the advancement of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The Van Leusen three-component reaction (vL-3CR), which utilizes a primary amine (like pentylamine), an aldehyde, and tosylmethyl isocyanide (TosMIC), is a well-established method for forming the imidazole (B134444) core. researchgate.netsemanticscholar.orgmdpi.com Future work could focus on adapting and optimizing this and other MCRs to generate libraries of this compound analogs with diverse substitutions at the C4 and C5 positions of the imidazole ring.

Another promising direction is the use of metal-catalyzed reactions to build and functionalize the 2-AI core. Palladium-catalyzed carboamination of N-propargyl guanidines has emerged as a powerful strategy for constructing substituted 2-aminoimidazoles. rsc.orgnih.gov This method is particularly valuable as it forms both a carbon-carbon and a carbon-nitrogen bond during the cyclization step, facilitating late-stage diversification of the molecule. nih.gov Exploring the scope of this reaction with precursors to this compound could provide access to derivatives that are difficult to synthesize via traditional condensation methods.

Furthermore, "green chemistry" approaches using deep eutectic solvents (DESs) have shown promise for the synthesis of 2-AIs from α-chloroketones and guanidine (B92328) derivatives. semanticscholar.org These methods offer reduced reaction times and avoid the use of toxic volatile organic solvents, aligning with modern standards for sustainable chemical synthesis.

A summary of potential synthetic strategies for creating derivatives is presented in the table below.

Synthetic Strategy Reactants Key Advantages Potential for Derivatization
Van Leusen Three-Component Reaction (vL-3CR) Pentylamine, Aldehyde, Tosylmethyl isocyanide (TosMIC)High convergence; in-situ imine formation. researchgate.netmdpi.comDiverse substituents at C4 and C5 based on aldehyde choice.
Palladium-Catalyzed Carboamination N-propargyl guanidine precursor, Aryl triflatesForms C-C and C-N bonds in one step; allows late-stage functionalization. rsc.orgnih.govWide variety of aryl groups can be introduced.
Cyclocondensation in Deep Eutectic Solvents (DES) α-haloketone, Guanidine derivativeEnvironmentally friendly; reduced reaction times; simplified work-up. semanticscholar.orgSubstituents determined by the choice of α-haloketone.
Multi-component Cycloaddition Imines, Acyl chlorides, Phosphole derivativesAccess to highly substituted imidazoles. mdpi.comHigh potential for creating complex, multi-functionalized analogs.

In-depth Mechanistic Biological Investigations at the Molecular and Cellular Level

The 2-aminoimidazole scaffold is prevalent in marine natural products known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-biofilm properties. semanticscholar.orgeurekaselect.com Future research should focus on elucidating the specific molecular and cellular mechanisms through which this compound and its derivatives exert their effects.

A primary area of investigation is its potential as an anti-biofilm agent. Bacterial biofilms are a major contributor to persistent infections and antibiotic resistance. Numerous 2-AI compounds have been shown to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria, often without being bactericidal, which may reduce the likelihood of resistance development. researchgate.netrsc.org Mechanistic studies have revealed that some 2-AIs function by disrupting bacterial two-component regulatory systems. nih.gov For example, certain 2-AI analogs have been shown to target the response regulator PhoP, which in turn affects the integrity of the outer membrane in Gram-negative bacteria. semanticscholar.orgresearchgate.net Future studies could investigate whether this compound or its derivatives can modulate similar signaling pathways or other biofilm-related processes, such as quorum sensing or extracellular matrix production.

Another compelling avenue is the exploration of 2-AIs as enzyme inhibitors. The 2-aminoimidazole moiety can act as a bioisostere for guanidinium (B1211019) groups found in natural enzyme substrates. Research has demonstrated that 2-aminoimidazole amino acids can act as potent and selective inhibitors of human arginase I, a binuclear manganese metalloenzyme implicated in asthma and cancer. mdpi.com X-ray crystallography revealed that the 2-aminoimidazole group can directly coordinate with the manganese cluster in the enzyme's active site. mdpi.com This suggests that derivatives of this compound could be designed to target the active sites of various metalloenzymes or other enzyme classes, such as kinases or proteases.

Potential Biological Target Investigative Approach Cellular/Molecular Effect
Bacterial Biofilm Formation Crystal violet staining assays, Confocal microscopy, Transcriptomics (RNA-Seq).Inhibition or dispersal of biofilms; modulation of genes related to adhesion, quorum sensing, or matrix production. rsc.org
Two-Component Systems (e.g., PhoP/PhoQ) Electrophoretic mobility shift assays (EMSA), Reporter gene assays, Outer membrane permeability assays.Altered DNA binding of response regulators; disruption of bacterial membrane integrity. semanticscholar.orgresearchgate.net
Metalloenzymes (e.g., Arginase) Enzyme kinetics assays, X-ray crystallography, Isothermal titration calorimetry (ITC).Competitive or non-competitive inhibition; direct coordination with metal cofactors in the active site. mdpi.com
Protein Kinases (e.g., DYRK & CLK) In vitro kinase activity assays, Cell-based phosphorylation assays.Inhibition of kinase activity, impacting cellular signaling pathways relevant to cancer or protozoan diseases. eurekaselect.com

Advancement of Computational Models for Predictive Design and Activity

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. Future research on this compound should leverage these approaches to rationally design novel derivatives with enhanced potency and selectivity for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of 2-AI derivatives with their biological activity. rsc.orgacs.org By generating a library of this compound analogs and testing their activity (e.g., as biofilm inhibitors), QSAR models can identify key physicochemical properties—such as lipophilicity, electronic properties, and steric factors—that govern their efficacy. These models can then predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates and saving significant time and resources. acs.org

Molecular docking is another powerful computational technique that can provide insights into the binding of 2-AI derivatives to their protein targets at an atomic level. figshare.comresearchgate.net For instance, if a target enzyme for this compound is identified, docking simulations can predict its binding orientation within the active site. This information is invaluable for structure-based drug design, guiding the modification of the scaffold to enhance key interactions (e.g., hydrogen bonds, hydrophobic interactions) and improve binding affinity. nih.govresearchgate.net Such studies have been successfully applied to design 2-AI derivatives as inhibitors for targets like β-secretase (BACE-1) and Src family kinases. mdpi.comnih.gov

Computational Method Objective Required Input Predicted Output
QSAR Correlate chemical structure with biological activity. rsc.orgacs.orgA dataset of 2-AI analogs with experimentally measured activities.A predictive model for the activity of new, unsynthesized compounds.
Molecular Docking Predict the binding mode and affinity of a ligand to a protein target. figshare.comresearchgate.net3D structure of the target protein; 3D structure of the 2-AI ligand.Preferred binding pose; estimated binding energy (docking score).
Pharmacophore Modeling Identify the essential 3D arrangement of features required for biological activity.A set of active molecules.A 3D model that can be used to screen virtual libraries for new hits.
ADMET Prediction Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govChemical structure of the compound.Predictions of pharmacokinetic properties and potential toxicity.

Potential in Supramolecular Chemistry and Nanomaterial Applications

The amphiphilic nature of this compound, arising from its distinct polar (amino-imidazole) and nonpolar (pentyl chain) regions, opens up exciting opportunities in supramolecular chemistry and materials science. Amphiphiles can spontaneously self-assemble in solution to form organized nanostructures such as micelles, vesicles, or nanotubes. nih.govnih.gov

Future investigations could explore the self-assembly behavior of this compound and its derivatives in aqueous and non-aqueous media. The imidazole ring's ability to participate in hydrogen bonding and π-π stacking, combined with the hydrophobic interactions of the pentyl chains, could lead to the formation of well-defined supramolecular architectures. researchgate.net These assemblies could serve as nanocarriers for drug delivery, encapsulating hydrophobic drugs within their nonpolar core to improve solubility and bioavailability.

The imidazole moiety is also an excellent ligand for coordinating with metal ions. This property can be exploited to construct advanced materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgmdpi.comrsc.org By incorporating this compound or its functionalized analogs as organic linkers, novel porous materials could be developed. These materials have potential applications in gas storage, catalysis, and chemical sensing.

Furthermore, the 2-aminoimidazole core can be used to functionalize the surface of nanoparticles, imparting new properties. For instance, imidazole compounds have been used to coat copper and iron oxide nanoparticles to improve their stability, prevent oxidation, and introduce specific functionalities. mdpi.comnih.gov Functionalizing superparamagnetic iron oxide nanoparticles (SPIONs) with a 2-nitroimidazole (B3424786) derivative has been shown to create a targeted MRI contrast agent for imaging hypoxic tumor regions. semanticscholar.orgnih.gov Derivatives of this compound could similarly be used to create functionalized nanomaterials for applications in diagnostics, catalysis, or targeted therapy.

Application Area Key Property of 2-AI Scaffold Potential Outcome/Material
Self-Assembly Amphiphilicity (polar head, nonpolar tail). nih.govMicelles or vesicles for use as drug delivery nanocarriers.
Metal-Organic Frameworks (MOFs) Metal-coordinating ability of imidazole nitrogen atoms. acs.orgrsc.orgPorous crystalline materials for catalysis or gas separation.
Nanoparticle Functionalization Ability to act as a surface ligand. mdpi.comStabilized metal nanoparticles with enhanced catalytic activity or targeting capabilities. nih.gov
Theranostics Combination of biological activity and material-binding capacity.Functionalized nanoparticles that combine diagnostic imaging with therapeutic action (e.g., targeted radiotherapy). semanticscholar.orgnih.gov

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